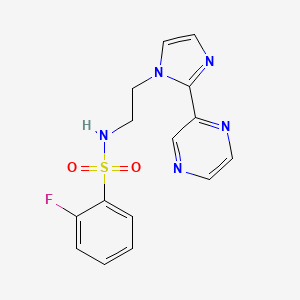

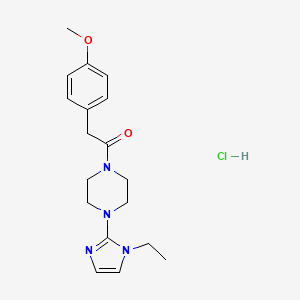

2-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the coupling of N-propargyl sulfonamides with corresponding benzoic acids using WSC·HCl and HOBt in CH 2 Cl 2 . The amidrazones were obtained by the reaction of the benzamides with trifluoromethanesulfonic anhydride (Tf 2 O) followed by conjugation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of N-propargyl sulfonamides with corresponding benzoic acids, followed by the reaction of the benzamides with trifluoromethanesulfonic anhydride (Tf 2 O) and conjugation .Applications De Recherche Scientifique

Antibacterial and Antifungal Activity : A study conducted by Hassan (2013) on pyrazoline and pyrazole derivatives, which include compounds similar to 2-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, found significant antibacterial and antifungal activity. These compounds were tested against organisms such as E. coli and P. aeruginosa, indicating their potential as antimicrobial agents (Hassan, 2013).

Anti-inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Activities : Küçükgüzel et al. (2013) synthesized novel derivatives related to this compound, evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study demonstrates the compound's multifaceted potential in medicinal chemistry (Küçükgüzel et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibition : Gul et al. (2016) investigated a series of new benzenesulfonamides, including structures similar to the compound , for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives displayed significant cytotoxic activities, suggesting their importance in anti-tumor activity studies (Gul et al., 2016).

COX-2 Inhibiting Properties : Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, showing COX-2 inhibiting properties. These findings contribute to the development of new therapeutic agents for conditions involving COX-2 enzymes (Pal et al., 2003).

Antidiabetic Properties : Faidallah et al. (2016) explored the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents, indicating the compound's relevance in addressing diabetes-related conditions (Faidallah et al., 2016).

Propriétés

IUPAC Name |

2-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c16-12-3-1-2-4-14(12)24(22,23)20-8-10-21-9-7-19-15(21)13-11-17-5-6-18-13/h1-7,9,11,20H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJILNBZBPNPVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)

![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)

![1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2812383.png)

![4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812392.png)

![2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2812395.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)